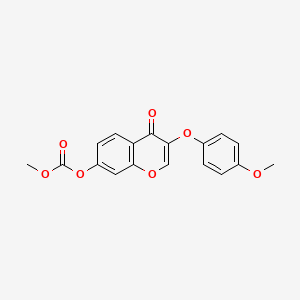

![molecular formula C19H18N4O4S B5519215 [(5-{4-[(2-methoxybenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5519215.png)

[(5-{4-[(2-methoxybenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves multiple steps, including the condensation of specific aryl and acyl groups, as well as the introduction of triazole rings through cyclization reactions. For example, Maxwell et al. (1984) reported the synthesis of similar compounds, emphasizing the role of hydroxy-substituted compounds as in vitro scavengers of superoxide, although they were not effective as in vivo anti-inflammatory agents (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).

Molecular Structure Analysis

The molecular structure of such compounds is elucidated through various spectroscopic methods, including NMR, IR, and mass spectrometry. Nayak and Poojary (2019) characterized a compound by elemental analyses, mass spectrometry, FT-IR, 1H and 13C-NMR spectroscopy, providing insights into its plausible inhibitory action on human prostaglandin reductase through docking studies (Nayak & Poojary, 2019).

Chemical Reactions and Properties

The reactivity of the triazole ring and the acetic acid moiety allows for various chemical transformations, including alkylation, acylation, and the formation of salts. Safonov, Panasenko, and Knysh (2017) synthesized and confirmed the structure of salts derived from similar compounds, demonstrating the compound's versatility in forming derivatives with potentially different properties (Safonov, Panasenko, & Knysh, 2017).

Scientific Research Applications

Antimicrobial Activities

New derivatives, such as 2-amino-1,3,4-oxadiazole derivatives, have been synthesized and evaluated for their antimicrobial activity, particularly against Salmonella typhi. Compounds from these syntheses have shown significant activity, indicating potential applications in combating bacterial infections Eid E. Salama, 2020.

Anti-inflammatory and Superoxide Scavenging Activities

Derivatives such as 5-aryl-2H-tetrazoles and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids have been synthesized and tested for their superoxide scavenging activity and anti-inflammatory properties. While some hydroxy-substituted compounds were effective as in vitro scavengers of superoxide, they did not exhibit effective anti-inflammatory properties in vivo J. Maxwell, D. Wasdahl, A. C. Wolfson, V. Stenberg, 1984.

Potential Anti-HIV Agents

Cyclocondensation of certain compounds has been investigated to prepare potential anti-HIV agents. Although some compounds were selected for in vitro anti-HIV evaluation, they were found to be inactive, highlighting the challenges in identifying effective anti-HIV medications Kang-chien Liu, B. Shih, C.‐H. Lee, 1993.

Cholinesterase Inhibitors for Alzheimer's Disease

Research has aimed to uncover the enzymatic potential of new triazoles as cholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. Sequential transformations have led to the identification of compounds with excellent inhibitory potential against cholinesterase enzymes, suggesting potential therapeutic applications M. Arfan, S. Z. Siddiqui, M. Abbasi, A. Rehman, S. A. Shah, M. Ashraf, J. Rehman, R. Saleem, H. Khalid, Rashid Hussain, Uzman Khan, 2018.

properties

IUPAC Name |

2-[[5-[4-[(2-methoxybenzoyl)amino]phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-23-17(21-22-19(23)28-11-16(24)25)12-7-9-13(10-8-12)20-18(26)14-5-3-4-6-15(14)27-2/h3-10H,11H2,1-2H3,(H,20,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZSZCZZJMVJDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B5519145.png)

![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5519150.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5519162.png)

![3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519167.png)

![2-[(3,3-dimethyl-2-oxobutyl)thio]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5519170.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5519177.png)

![3-methyl-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5519180.png)

![(3R*,4S*)-1-{5-[(diethylamino)methyl]-2-phenyl-3-furoyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5519188.png)

![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B5519195.png)

![N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519208.png)